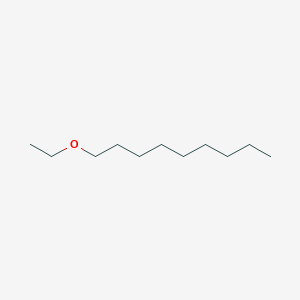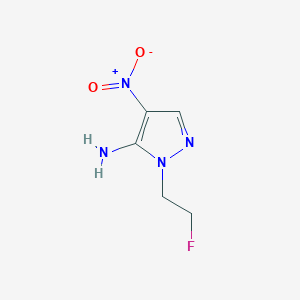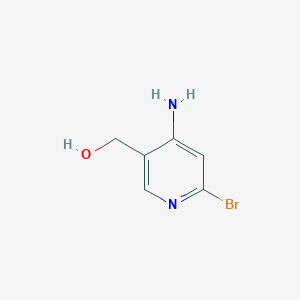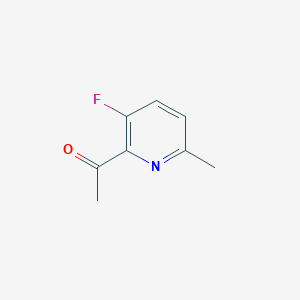![molecular formula C14H14BNO4 B11744449 [3-(4-Methoxybenzamido)phenyl]boronic acid](/img/structure/B11744449.png)
[3-(4-Methoxybenzamido)phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-甲氧基苯甲酰胺基)苯基]硼酸是一种有机化合物,属于硼酸类。硼酸以其在有机合成中的多功能性而闻名,特别是在通过诸如铃木-宫浦偶联反应之类的反应形成碳-碳键方面。该化合物具有连接到苯环上的硼酸基团,苯环进一步被甲氧基苯甲酰胺基团取代。这些官能团的存在赋予该化合物独特的化学性质,使其在各种科学和工业应用中具有价值。
准备方法
合成路线和反应条件
[3-(4-甲氧基苯甲酰胺基)苯基]硼酸的合成通常包括以下步骤:
酰胺键的形成: 第一步涉及 4-甲氧基苯甲酸与胺的反应形成相应的酰胺。此反应通常在偶联剂(如 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺))和碱(如三乙胺)的存在下进行。
硼化: 下一步涉及硼酸基团的引入。这可以通过使用硼试剂(如双(频哪醇)二硼)在钯催化剂和碱(如碳酸钾)存在下进行硼化反应来实现。该反应通常在惰性气氛下于升高的温度下进行。
工业生产方法
[3-(4-甲氧基苯甲酰胺基)苯基]硼酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高合成的效率和产量。此外,还采用重结晶和色谱等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
[3-(4-甲氧基苯甲酰胺基)苯基]硼酸会发生多种类型的化学反应,包括:
铃木-宫浦偶联: 该反应涉及在钯催化剂和碱的存在下,将硼酸与芳基或烯基卤化物偶联。该反应形成新的碳-碳键,导致形成联芳基或苯乙烯衍生物。
氧化: 可以使用过氧化氢或高碘酸钠等氧化剂将硼酸基团氧化成相应的酚。
取代: 苯甲酰胺部分上的甲氧基可以发生亲核取代反应,导致形成各种取代衍生物。
常见试剂和条件
钯催化剂: 用于铃木-宫浦偶联反应。
碱: 例如碳酸钾或氢氧化钠。
氧化剂: 过氧化氢,高碘酸钠。
溶剂: 常用的溶剂包括四氢呋喃 (THF)、二甲基甲酰胺 (DMF) 和二氯甲烷 (DCM)。
主要产物
联芳基化合物: 通过铃木-宫浦偶联形成。
酚类: 通过硼酸基团的氧化形成。
取代衍生物: 通过亲核取代反应形成。
科学研究应用
[3-(4-甲氧基苯甲酰胺基)苯基]硼酸在科学研究中有着广泛的应用:
化学: 用作有机合成中的构建单元,特别是在通过铃木-宫浦偶联形成碳-碳键方面。
生物学: 用于开发含硼药物,以及作为研究酶抑制和蛋白质相互作用的工具。
医学: 正在研究其在硼中子俘获治疗 (BNCT) 中用于治疗癌症的潜力。
工业: 用于合成先进材料,包括聚合物和电子元件。
作用机制
[3-(4-甲氧基苯甲酰胺基)苯基]硼酸的作用机制涉及其与各种分子靶标的相互作用:
酶抑制: 硼酸基团可以与酶的活性位点形成可逆共价键,导致酶活性抑制。
蛋白质相互作用: 该化合物可以通过氢键和疏水相互作用与蛋白质相互作用,影响蛋白质的功能和稳定性。
细胞通路: 在生物系统中,该化合物可以通过调节参与信号转导和代谢过程的酶和蛋白质的活性来影响细胞通路。
相似化合物的比较
类似化合物
苯硼酸: 一种更简单的硼酸,具有连接到硼酸部分的苯基。
4-甲氧基苯硼酸: 与 [3-(4-甲氧基苯甲酰胺基)苯基]硼酸类似,但缺少苯甲酰胺基团。
苯甲酰胺苯硼酸: 类似的结构,但苯环上的取代基可能不同。
独特性
官能团: [3-(4-甲氧基苯甲酰胺基)苯基]硼酸中同时存在甲氧基苯甲酰胺基和硼酸基团,赋予其独特的化学性质,使其在各种应用中更具通用性。
反应性: 该化合物能够进行多种类型的反应,包括偶联、氧化和取代,增强了其在有机合成和研究中的实用性。
属性
分子式 |
C14H14BNO4 |
|---|---|
分子量 |
271.08 g/mol |
IUPAC 名称 |
[3-[(4-methoxybenzoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C14H14BNO4/c1-20-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-9,18-19H,1H3,(H,16,17) |
InChI 键 |
QWTRSDNFMMOZOR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744373.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11744380.png)

![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744393.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11744410.png)
![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11744411.png)

![1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11744420.png)

![1-[4-(Trifluoromethyl)phenyl]-cyclohexanamine](/img/structure/B11744433.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744440.png)
silane](/img/structure/B11744442.png)
